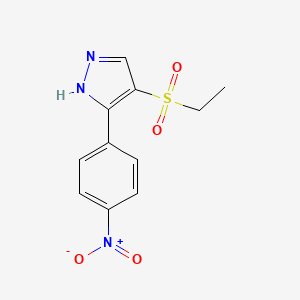
4-(Ethylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole is an organic compound characterized by the presence of an ethylsulfonyl group and a nitrophenyl group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with ethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Ethylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Ethylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethylsulfonyl group can enhance the compound’s solubility and reactivity. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl derivatives: Compounds such as 4-nitrophenyl acetate and 4-nitrophenyl chloroformate share structural similarities.
Tetrazoles: Compounds like 5-methylsulfonyl-2-(4-nitrophenyl)tetrazole exhibit similar functional groups.
Uniqueness
4-(Ethylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole is unique due to the combination of the ethylsulfonyl and nitrophenyl groups on the pyrazole ring
Propiedades
Fórmula molecular |
C11H11N3O4S |
|---|---|
Peso molecular |
281.29 g/mol |
Nombre IUPAC |
4-ethylsulfonyl-5-(4-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C11H11N3O4S/c1-2-19(17,18)10-7-12-13-11(10)8-3-5-9(6-4-8)14(15)16/h3-7H,2H2,1H3,(H,12,13) |
Clave InChI |
QKTNWWFCLNPQEH-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Amino-7-(tetrahydrofuran-3-yl)imidazo[5,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B11776606.png)

![(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11776609.png)

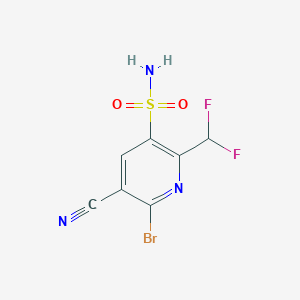
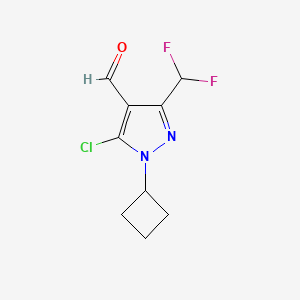

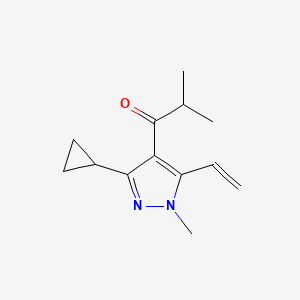
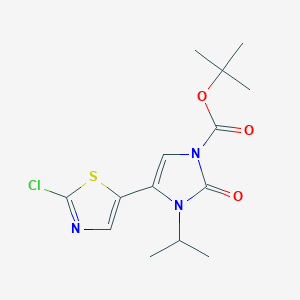
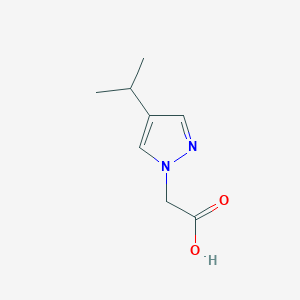
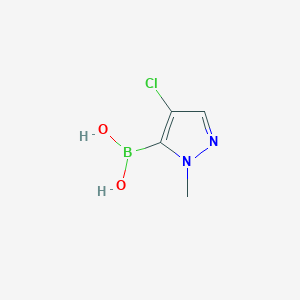
![5-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11776676.png)


